N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
Overview
Description
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes an oxane ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps, including the formation of the oxane ring and the attachment of phenyl groups. Common reagents used in the synthesis include alkyl halides, phenols, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxane derivatives and phenyl-substituted amides. Examples include:
- N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(METHOXY)PHENYL]METHYL}PROPANAMIDE
- N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(ETHOXY)PHENYL]METHYL}PROPANAMIDE
Uniqueness
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is unique due to its specific structural features, such as the combination of an oxane ring and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-N-[(4-propan-2-yloxyphenyl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO3/c1-6-26(30)29(20-23-12-14-25(15-13-23)32-22(2)3)18-16-28(24-10-8-7-9-11-24)17-19-31-27(4,5)21-28/h7-15,22H,6,16-21H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVLLBJUFCRBLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=C(C=C3)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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